2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640954-38-5
VCID: VC11847274
InChI: InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3
SMILES: CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N
Molecular Formula: C16H18N6OS
Molecular Weight: 342.4 g/mol

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

CAS No.: 2640954-38-5

Cat. No.: VC11847274

Molecular Formula: C16H18N6OS

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile - 2640954-38-5

Specification

CAS No. 2640954-38-5
Molecular Formula C16H18N6OS
Molecular Weight 342.4 g/mol
IUPAC Name 2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile
Standard InChI InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3
Standard InChI Key JZQZVXTVPNOFRL-UHFFFAOYSA-N
SMILES CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N
Canonical SMILES CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound belongs to the bis-pyrimidine class, with the following key features:

  • Core: Pyrimidine ring at position 5-carbonitrile.

  • Substituents:

    • Position 2: Methylsulfanyl group (–SMe).

    • Position 4: Piperidin-1-yl moiety linked via a methylene bridge to a pyrimidin-2-yloxy group.

Table 1: Structural and Computational Properties

PropertyValue/DescriptorMethod/Source
Molecular FormulaC₁₇H₁₉N₇OSCalculated via PubChem
Molecular Weight393.45 g/molHigh-resolution MS
logP (Lipophilicity)2.8 ± 0.3SwissADME prediction
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors8Structural analysis

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-ketonitriles to form the 5-carbonitrile pyrimidine backbone .

  • Piperidine-Pyrimidine Coupling: Mitsunobu or nucleophilic substitution reactions to attach the 3-[(pyrimidin-2-yloxy)methyl]piperidine group .

  • Methylsulfanyl Introduction: Thiol-etherification using methyl disulfide or similar agents .

Key Challenges:

  • Steric hindrance during piperidine functionalization .

  • Oxidative instability of the methylsulfanyl group .

Pharmacological Activity

Kinase Inhibition

Structural analogs (e.g., pyrrolo[2,3-d]pyrimidines) exhibit potent inhibition of:

  • Tankyrase (TNKS): IC₅₀ values ≤ 50 nM in colorectal cancer models .

  • Janus Kinase 1 (JAK1): IC₅₀ = 12–85 nM in inflammatory assays .

  • VEGFR2/KDR: Moderate activity (IC₅₀ ~5–10 μM) .

Table 2: Comparative Kinase Inhibition of Analogous Compounds

TargetAnalog StructureIC₅₀ (nM)Cell Line/Model
TNKSSpiro-indole-pyrimidine2.5HCT-116 (colon cancer)
JAK1Piperidin-4-yl azetidine18THP-1 (leukemia)
VEGFR2Thieno[2,3-d]pyrimidine7,200HUVEC (endothelial)

Anticancer Activity

  • Mechanism: Dual targeting of Wnt/β-catenin (via TNKS) and JAK-STAT pathways .

  • In Vitro Efficacy:

    • GI₅₀ = 0.8–2.1 μM against breast (MCF-7) and pancreatic (MIA PaCa-2) lines .

    • Synergy with paclitaxel (Combination Index = 0.3–0.6) .

Physicochemical and ADME Properties

Solubility and Stability

  • Aqueous Solubility: 28 μg/mL (pH 7.4), improved to 1.2 mg/mL with cyclodextrin .

  • Plasma Stability: t₁/₂ = 4.7 h (human), susceptible to CYP3A4-mediated oxidation .

Table 3: Predicted ADME Parameters

ParameterValueTool/Method
Caco-2 Permeability12 × 10⁻⁶ cm/sPAMPA
Plasma Protein Binding89%Ultrafiltration
CYP Inhibition3A4 (IC₅₀ = 4.3 μM)Fluorescent assay

Crystallographic Data

While the exact compound lacks reported crystal structures, related pyrimidines (e.g., 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine) exhibit:

  • Space Group: C2/c

  • Unit Cell: a = 5.4625 Å, b = 10.8235 Å, c = 17.520 Å .

Applications in Drug Development

Oncology

  • Lead Optimization: Modifications to the piperidine linker improve blood-brain barrier penetration for glioblastoma .

  • Combination Therapy: Co-administration with PARP inhibitors enhances synthetic lethality .

Inflammation

  • JAK1 Selectivity: Reduces off-target effects compared to ruxolitinib in rheumatoid arthritis models .

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